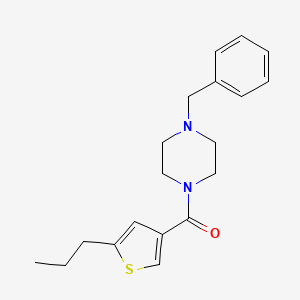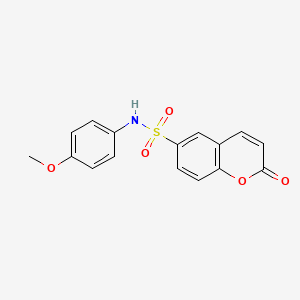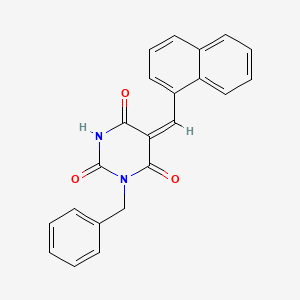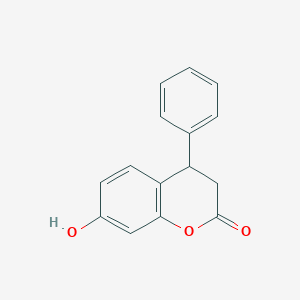![molecular formula C24H15ClN2O5 B5130141 2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate](/img/structure/B5130141.png)
2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate is a complex organic compound that features a naphthalene core substituted with a benzoate group and a carbamoyl group attached to a chloronitrophenyl ring
Preparation Methods
The synthesis of 2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Carbamoylation: Formation of the carbamoyl group by reacting the chloronitrophenyl compound with an isocyanate.
Esterification: The final step involves the esterification of the naphthalene core with benzoic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include:
- 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates
- 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
[2-[(4-chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c25-20-13-11-17(14-21(20)27(30)31)26-23(28)19-12-10-15-6-4-5-9-18(15)22(19)32-24(29)16-7-2-1-3-8-16/h1-14H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRERHSCBYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5130059.png)
![5-[(2-HYDROXY-5-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B5130064.png)
![3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B5130073.png)
![2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide](/img/structure/B5130080.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)


![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B5130150.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![N-[[1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide](/img/structure/B5130163.png)
